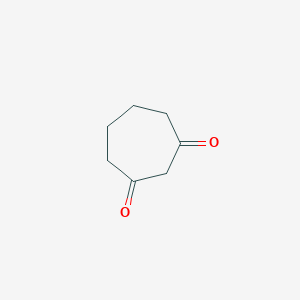
Cycloheptane-1,3-dione
Cat. No. B075613
Key on ui cas rn:
1194-18-9
M. Wt: 126.15 g/mol
InChI Key: DBOVMTXPZWVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06262272B1
Procedure details


Dichlorocyclobutanone 3 (128 g, 0.48 mol) was dissolved in 520 mL of 1:1 isopropanol-water in a 2 L, 3-neck flask with an overhead stirrer. Zinc granules (126 g, 1.9 mol, −30+100 mesh) were added in one portion. After 60 min at room temperature, 130 mL of AcOH plus 260 mL of water were added dropwise via addition funnel (ca. 4 mL are added initially, followed by a 10 min hold to check for exotherms; 20 ml were then added, followed by another 10 min hold; once any exotherm has abated, the remaining acid solution was added dropwise; the entire addition takes 1.5-2 h). After 16 h, the mixture was transferred to a separatory funnel, decanting away from most of the zinc (several small isopropanol rinses were used). The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which are combined and concentrated to provide 51.7 g of product as a dark, orange-brown oil (85% crude mass balance, ca. 85% pure by 1H nmr). This material is suitable for subsequent reactions, or can be purified by distillation, which provided 29.4 g (0.23 mol, 49% yield) of product as a clear, colorless oil (b.p. 65-75° C. at 1.2 mm). It's spectral properties (1H nmr, GC/MS) were identical to samples prepared by the oxymercurafion route of Chandrasekaran (Synthetic Communications 1984, 14, 339-345).
Name
Dichlorocyclobutanone
Quantity
128 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1(Cl)[CH2:5][C:4](=[O:6])[CH2:3]1.CC(O)=O.O.[CH:13]([OH:16])([CH3:15])[CH3:14].O>[Zn]>[C:4]1(=[O:6])[CH2:3][CH2:2][CH2:5][CH2:15][C:13](=[O:16])[CH2:14]1 |f:3.4|
|
Inputs


Step One
|
Name
|
Dichlorocyclobutanone
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(CC(C1)=O)Cl
|
|
Name
|
|
|
Quantity
|
520 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O.O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added initially
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by a 10 min
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml were then added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by another 10 min
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining acid solution was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the entire addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
takes 1.5-2 h
|
|
Duration
|
1.75 (± 0.25) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanting away from most of the zinc (several small isopropanol rinses were used)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC(CCCC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

